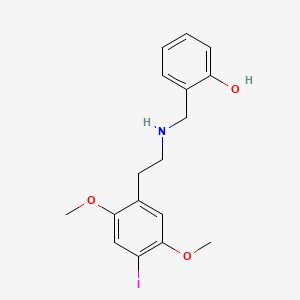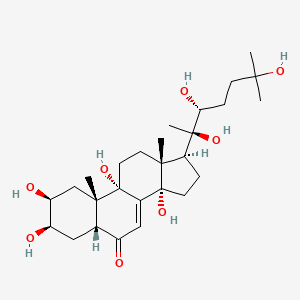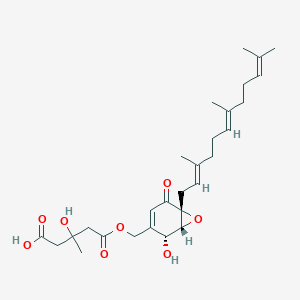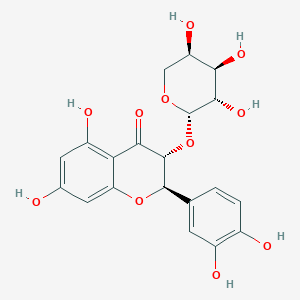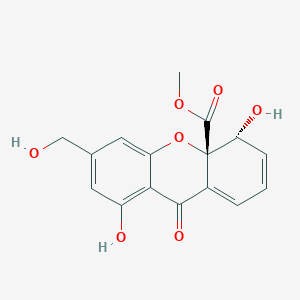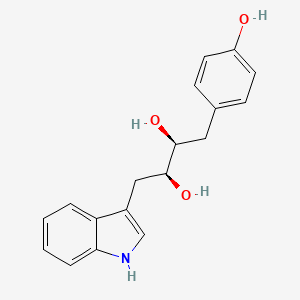
Crocacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crocacin is a natural product found in Chondromyces crocatus with data available.
Aplicaciones Científicas De Investigación
Lead Compound for Agrochemicals
Crocacin, specifically crocacins A and D, have been studied as lead compounds for the development of agrochemicals. Their ability to inhibit respiration makes them effective against plant pathogens. Analogs of crocacins have been synthesized, showing high activity in mitochondrial beef heart respiration assays and efficacy against plant pathogens in glasshouse tests. These analogs also exhibit greater stability compared to natural crocacins (Crowley et al., 2007).
Understanding Biosynthesis
The biosynthesis of crocacin involves unique hydrolytic release domains that are similar to condensation domains. This understanding comes from the study of myxobacteria of the genus Chondromyces, known for producing crocacins with potent antifungal and cytotoxic properties. The molecular and biochemical basis of crocacin formation, including gene inactivation studies and in vitro experiments, has been explored to understand its production mechanism (Müller et al., 2014).
Synthesis for Antifungal Applications
Several studies have focused on the total synthesis of various forms of crocacin, like crocacin C and D, due to their antifungal and cytotoxic properties. These syntheses have involved the creation of stereogenic centers and the development of methods to create specific molecular structures effectively. The aim is often to create these compounds more efficiently for potential use in antifungal applications (Yadav et al., 2007), (Chakraborty & Laxman, 2001).
Role in Agricultural Fungicides
Crocacins, particularly crocacin D, have been the focus of research for their potential as leads for agricultural fungicides. The development of synthetic analogs that replace complex side chains with simple aromatic units has shown high activity against plant pathogenic fungi, emphasizing their potential use in agriculture (Crowley et al., 2003).
Molecular Modeling in Fungicidal Design
Molecular modeling has played a significant role in designing analogs of crocacins A and D as fungicidal agents. This approach is based on crystallographic data and has led to the creation of simplified analogs that retain high activity against certain plant pathogens. The use of molecular modeling is instrumental in understanding how these compounds interact with the mammalian cytochrome bc(1) complex, paving the way for more targeted and effective fungicides (Crowley et al., 2008).
Propiedades
Nombre del producto |
Crocacin |
|---|---|
Fórmula molecular |
C31H42N2O6 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
methyl 2-[[(2Z,5Z)-6-[[(2E,4E,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate |
InChI |
InChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+ |
Clave InChI |
XHTUDGVBJDVOEZ-WKRSYQPHSA-N |
SMILES isomérico |
CC(/C=C/C(=C/C(=O)N/C=C\C/C=C\C(=O)NCC(=O)OC)/C)C(C(C)C(/C=C/C1=CC=CC=C1)OC)OC |
SMILES canónico |
CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Sinónimos |
crocacin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




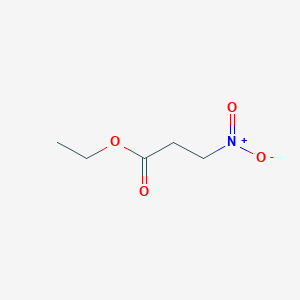
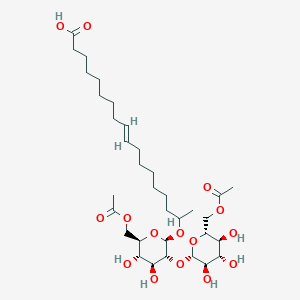
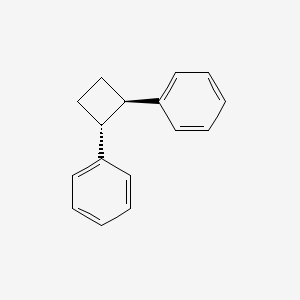
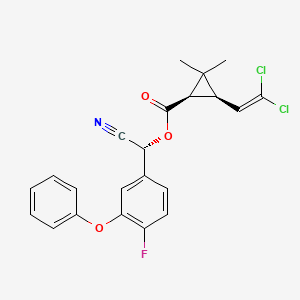
![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)
